t-Butyl (2-{4-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)carbamate
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Overview
Description
The compound “t-Butyl (2-{4-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)carbamate” is a complex organic molecule. It contains a carbamate group, which is a functional group derived from carbamic acid and consists of a carbonyl group (C=O) attached to nitrogen . The molecule also contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms .
Chemical Reactions Analysis
The reactivity of similar compounds, such as N-(3-thienyl)carbamates, has been studied . The nucleophilic participation of the tert-butoxycarbonyl group occurred during the selenium or iodine-induced cyclization of tert-butyl 2-allyl- or N-allyl-3-thienylcarbamates .Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
Compounds containing oxadiazole and carbazole units, similar to the structure of the compound , have been utilized in the development of OLEDs. For instance, carbazole derivatives containing oxadiazole have shown promise as host materials for red triplet emitters in OLEDs, exhibiting high external electroluminescent quantum efficiency and energy conversion efficiency. Such materials are synthesized and characterized for their photophysical properties, offering insights into the design of efficient electroluminescent devices (Guan et al., 2006).
Biological Activities
Derivatives of compounds that include 1,2,4-triazole and oxadiazole moieties, akin to the structure of interest, have been explored for their biological activities. These compounds have been synthesized and tested for their in vitro antimicrobial properties against various microorganisms, including Gram-positive cocci, Gram-negative rods, and Candida albicans. Such research indicates the potential of these derivatives in the development of new antimicrobial agents (Szulczyk et al., 2017).
Optical Properties and Power Limiting
Multibranch 1,3,4-oxadiazole derivatives have been investigated for their two-photon absorption (TPA) properties and optical power limiting capabilities. These studies are crucial for the development of materials that can protect sensitive optical devices from damage due to intense light exposure. The enhanced TPA and strong optical power limiting properties of these compounds, partly attributed to their electronic structure, underscore their potential in optical applications (Zhi, 2007).
Antimicrobial Activity
The synthesis and antimicrobial evaluation of new 5-(2-thienyl)-1,2,4-triazoles and 5-(2-thienyl)-1,3,4-oxadiazoles have been conducted. These compounds, related to the query compound through their structural motifs, showed marked activity against certain strains of Gram-positive and Gram-negative bacteria, highlighting their potential as lead compounds for the development of new antimicrobial agents (Al-Omar, 2010).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[2-[4-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O3S/c1-15(2,3)23-14(22)16-5-6-21-8-11(18-20-21)13-17-12(19-24-13)10-4-7-25-9-10/h4,7-9H,5-6H2,1-3H3,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDQYVRRUMMQRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C=C(N=N1)C2=NC(=NO2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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